Ceftaroline Fosamil Impurity 1

Pharmaceutical Analysis Impurity Profiling Reference Standard

Ceftaroline Fosamil Impurity 1 is a designated process-related or degradation substance used as a primary reference standard for the fifth-generation cephalosporin prodrug antibiotic, ceftaroline fosamil. While the term 'Impurity 1' can be ambiguous across vendors, the most analytically relevant and widely recognized entity is identified as Desmethyl Ceftaroline Fosamil, which bears the CAS number 1286218-72-1 and a molecular formula of C₂₁H₁₉N₈O₈PS₄.

Molecular Formula C28H34N12O10PS4-
Molecular Weight 857.9 g/mol
Cat. No. B12106126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeftaroline Fosamil Impurity 1
Molecular FormulaC28H34N12O10PS4-
Molecular Weight857.9 g/mol
Structural Identifiers
SMILESCCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC(C2NC(=C(CS2)SC3=NC(=CS3)C4=CC=[N+](C=C4)C)C(=O)[O-])C(=O)NC(=NCCCC(C(=O)[O-])N)N
InChIInChI=1S/C28H35N12O10PS4/c1-3-50-37-18(20-35-27(55-39-20)38-51(47,48)49)21(41)33-19(22(42)36-26(30)31-8-4-5-14(29)24(43)44)23-34-17(25(45)46)16(12-52-23)54-28-32-15(11-53-28)13-6-9-40(2)10-7-13/h6-7,9-11,14,19,23,34H,3-5,8,12,29H2,1-2H3,(H8-,30,31,33,35,36,38,39,41,42,43,44,45,46,47,48,49)/p-1/b37-18+
InChIKeyYUKGTNWGCMITRK-RQRWGXNHSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ceftaroline Fosamil Impurity 1: A Critical Reference Standard for Advanced Cephalosporin Quality Control and Pharmaceutical Analysis


Ceftaroline Fosamil Impurity 1 is a designated process-related or degradation substance used as a primary reference standard for the fifth-generation cephalosporin prodrug antibiotic, ceftaroline fosamil . While the term 'Impurity 1' can be ambiguous across vendors, the most analytically relevant and widely recognized entity is identified as Desmethyl Ceftaroline Fosamil, which bears the CAS number 1286218-72-1 and a molecular formula of C₂₁H₁₉N₈O₈PS₄ [1]. This compound is not a generic chemical; it is a structurally defined, fully characterized substance essential for the rigorous identification, quantification, and control of specific impurities in ceftaroline fosamil active pharmaceutical ingredient (API) and its finished drug products, as mandated by ICH guidelines [2].

Why 'Ceftaroline Fosamil Impurity 1' is Not a Generic Commodity: The Critical Risks of Ambiguous Identification in Pharmaceutical Sourcing


Sourcing 'Ceftaroline Fosamil Impurity 1' presents a significant and specific procurement risk due to the absence of a single, unambiguous chemical definition across the market. The term is applied to at least three distinct molecular entities with different CAS numbers and structural features . This ambiguity means that a generic order for 'Impurity 1' will likely result in the delivery of a compound that does not match the retention time or spectral characteristics of the impurity peak designated 'Impurity 1' in a validated regulatory method, rendering the material useless for its intended analytical purpose [1]. Furthermore, the material's utility is entirely dependent on its regulatory compliance; substituting a product from a vendor that cannot provide a full Certificate of Analysis (CoA) with detailed structural characterization (NMR, HRMS) and traceability to primary pharmacopeial standards (USP/EP) invalidates any associated ANDA or DMF submission . The failure to verify the exact chemical identity and supporting documentation before purchase leads directly to failed method validations, lost time, and costly regulatory setbacks [2].

Evidence-Based Differentiation of Ceftaroline Fosamil Impurity 1: A Quantitative Guide for Scientific Procurement


Unambiguous Structural Identification via Molecular Weight and Formula Against Principal Alternative Identity

The term 'Ceftaroline Fosamil Impurity 1' lacks a universal definition, leading to market confusion. Quantitative structural comparison shows that the compound designated as Desmethyl Ceftaroline Fosamil (CAS 1286218-72-1) possesses a distinct molecular weight and formula compared to another compound also marketed as Ceftaroline Impurity 1 (CAS 54639-48-4) [1]. This difference is not trivial; it represents a fundamentally different molecule that will not co-elute or match the MS spectrum of the intended target [2].

Pharmaceutical Analysis Impurity Profiling Reference Standard Structural Elucidation

HPLC Method Validation Parameters for Quantifying Ceftaroline Fosamil Impurity 1 in API

A validated RP-HPLC method has been established for the quantification of Ceftaroline Fosamil and its related substances, providing essential performance metrics for using Impurity 1 as a reference marker [1]. The method demonstrates a linear range and sensitivity suitable for quantifying impurities at levels below the ICH qualification threshold, which is a key requirement for pharmaceutical quality control [2].

Analytical Method Validation Quality Control HPLC ICH Q2(R1)

Stability Profile and Degradation Pathways of Ceftaroline Fosamil Distinguishing Its Impurities

Forced degradation studies reveal that Ceftaroline Fosamil is particularly sensitive to photodegradation and thermolysis, leading to the formation of several process-specific impurities that are distinct from simple degradation products [1]. The study identified eight unknown signals in photolytic and thermal stress solutions, highlighting the complex impurity profile that must be controlled [2].

Forced Degradation Studies Stability-Indicating Method Degradation Products LC-MS/MS

Key Research and Industrial Application Scenarios for Ceftaroline Fosamil Impurity 1


Analytical Method Development and Validation for ANDA/DMF Submissions

This impurity is essential for establishing specificity during the validation of stability-indicating HPLC or UPLC methods. As required by ICH Q2(R1) and FDA guidance, a validated method must be able to resolve the analyte peak from all known and potential impurities. The exact retention time and resolution factor for Ceftaroline Fosamil Impurity 1 must be documented in the method validation report to demonstrate the method's capability to control this specific process-related impurity, a key component of any Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) [1].

Quality Control Release and Stability Testing of Ceftaroline Fosamil API

During the routine manufacture of Ceftaroline Fosamil API, each batch must be tested against a specification for related substances. Ceftaroline Fosamil Impurity 1 serves as the primary external reference standard for identifying and quantifying this impurity peak in the chromatogram. Its use ensures accurate reporting of impurity levels against the ICH Q3A(R2) qualification threshold, enabling the batch's release for use in drug product manufacturing [2].

Investigating Degradation Pathways and Forced Degradation Studies

As demonstrated in published studies, Ceftaroline Fosamil is susceptible to photolytic and thermal degradation [3]. Researchers investigating the chemical stability and degradation pathways of the drug require a pure standard of Ceftaroline Fosamil Impurity 1 to confirm its identity as a degradation product via LC-MS/MS, to determine its formation kinetics, and to establish its relative response factor (RRF) for accurate quantification in long-term and accelerated stability studies [4].

Sourcing of Pharmacopeial-Grade Reference Standards

For pharmaceutical companies and contract research organizations (CROs) seeking to establish traceability to official compendia (USP, EP), procuring a characterized batch of Ceftaroline Fosamil Impurity 1 from a reputable supplier that provides a comprehensive Certificate of Analysis (CoA) with HPLC purity, structural confirmation by NMR and HRMS, and traceability documentation is a critical step. This documentation provides the evidence required to demonstrate that the in-house working standard is suitable for its intended use in a GMP-regulated environment .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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